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Compound of Interest

Compound Name: Angelic acid

Cat. No.: B190581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Angelic acid
((22)-2-methylbut-2-enoic acid), a monocarboxylic unsaturated organic acid found in various
plants of the Apiaceae family.[1] The information presented herein is crucial for the
identification, characterization, and quality control of this compound in research and drug
development settings.

Molecular Structure and Properties

Angelic acid is the cis isomer of 2-methyl-2-butenoic acid.[1] Its chemical formula is CsHsO2
with a molecular weight of 100.12 g/mol .[2][3]

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for Angelic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The 'H and 3C NMR spectra of Angelic acid provide characteristic signals corresponding to its
unique arrangement of protons and carbon atoms.

Table 1: *H NMR Spectroscopic Data for Angelic Acid
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~1.8-2.0 Doublet of quartets 3H CHs (attached to C2)
~6.0-6.2 Quartet 1H CH (vinylic)
~1.9-2.1 Doublet 3H CHs (attached to C3)
~12.0 Singlet (broad) 1H COOH

Table 2: 13C NMR Spectroscopic Data for Angelic Acid

Chemical Shift (8) ppm Assighment

~15.8 CHs (attached to C3)
~20.5 CHs (attached to C2)
~127.8 C2

~138.7 C3

~170.1 C1 (COOH)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Angelic acid is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for Angelic Acid
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (carboxylic acid)[4]

1690 Strong C=0 stre-ztch (-conjugated
carboxylic acid)

~1640 Medium C=C stretch

~1440 Medium C-H bend (methyl)

~1300 Medium C-O stretch[4]

~850 Medium =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The electron ionization (EI) mass spectrum of Angelic acid shows a molecular ion
peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Angelic Acid

m/z Relative Intensity (%) Assignment

100 High [M]* (Molecular ion)
85 High [M - CH3]*

55 High [M - COOH]*

43 Medium [CsH7]* or [CHsCOl*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy
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Sample Preparation: A solution of Angelic acid (5-10 mg) is prepared in an appropriate
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

1H NMR Spectroscopy:

The spectrometer is tuned and shimmed for the specific probe and solvent.

A standard one-dimensional *H NMR spectrum is acquired using a 30° or 45° pulse angle.

The spectral width is set to encompass all expected proton resonances (e.g., 0-15 ppm).

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

The free induction decay (FID) is processed using an exponential multiplication with a line
broadening of 0.3 Hz, followed by a Fourier transform.

The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Spectroscopy:

The spectrometer is tuned and shimmed for the 13C frequency.

A standard one-dimensional 13C NMR spectrum is acquired with proton decoupling.

The spectral width is set to cover the expected range for carbon resonances (e.g., 0-200
ppm).

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural
abundance of 13C.

The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and
Fourier transformed.

The spectrum is phased and baseline corrected, with chemical shifts referenced to the
solvent peak.

IR Spectroscopy
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Sample Preparation:

e Solid Phase (KBr Pellet): A small amount of Angelic acid (1-2 mg) is finely ground with
anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

e Solution Phase: A dilute solution of Angelic acid is prepared in a suitable solvent (e.g., CCla,
CHCIs) that has minimal IR absorption in the regions of interest.

Data Acquisition:

A background spectrum of the empty sample compartment (or the pure solvent) is recorded.
e The prepared sample is placed in the instrument's sample holder.

e The IR spectrum is recorded, typically in the range of 4000-400 cm™1,

e Multiple scans are averaged to improve the signal-to-noise ratio.

e The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph
(LC-MS) for separation prior to analysis.

Electron lonization (El) Mass Spectrometry:

A small amount of the sample is introduced into the ion source.

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into
the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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e A detector records the abundance of each ion.

e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of Angelic
acid.
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Caption: Workflow for the spectroscopic characterization of Angelic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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